![molecular formula C20H16ClFN2O4 B2708554 1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione CAS No. 898409-34-2](/img/structure/B2708554.png)
1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione is a useful research compound. Its molecular formula is C20H16ClFN2O4 and its molecular weight is 402.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties of Pyrazine-Based Chromophores Research into pyrazine derivatives has led to the synthesis of eighteen push–pull pyrazine fluorophores, demonstrating the potential of these compounds as highly emissive materials with strong emission solvatochromism. This property is indicative of a highly polar emitting state, characteristic of compounds undergoing intramolecular charge transfer (ICT), suggesting applications in optoelectronic devices and sensors (Hoffert et al., 2017).
Chemical Transformations and Structural Analysis Studies on β-lactams reveal the structural prerequisites for ring transformations, indicating the versatility of pyrazine derivatives in synthesizing complex organic structures. This research provides insights into the chemical behavior of pyrazine derivatives under various conditions, broadening the scope of their application in synthetic organic chemistry (Sápi et al., 1997).
Anticancer Activity of Pyrazine Derivatives Pyrazine derivatives have been explored for their potential anticancer properties. A study on pyrano[2,3-f]chromene-4,8-dione derivatives, structurally related to pyrazine, showed significant anticancer activities against various human cancer cell lines. This suggests that pyrazine derivatives could be tailored to develop novel anticancer agents, highlighting their importance in medicinal chemistry research (Hongshuang et al., 2017).
Novel Heterocyclic Synthesis via Domino Reactions The synthesis of pyrazolyl-phthalazine-dione derivatives through a one-pot multicomponent reaction demonstrates the efficiency of pyrazine derivatives in constructing complex heterocyclic compounds. These compounds were evaluated for their antioxidative activity, revealing potential applications in developing antioxidative agents (Simijonović et al., 2018).
Environmental Friendly Synthesis Approaches The L-proline-catalyzed synthesis of complex heterocyclic compounds in water, utilizing pyrazine derivatives, represents an environmentally friendly approach to chemical synthesis. This method emphasizes the role of pyrazine derivatives in green chemistry, offering a sustainable pathway to synthesize ortho-quinones with high atom economy (Rajesh et al., 2011).
Propiedades
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-12-9-16(18(28-2)10-15(12)21)24-8-7-23(19(26)20(24)27)11-17(25)13-3-5-14(22)6-4-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVZAQICSTAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

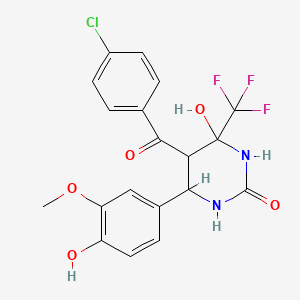
![2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2708475.png)
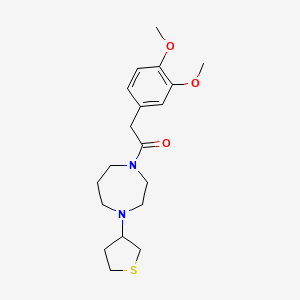

![Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2708478.png)
![5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2708480.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2708481.png)
![(R)-1-(3-methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2708483.png)
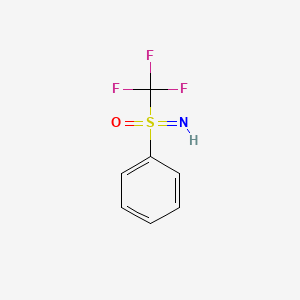

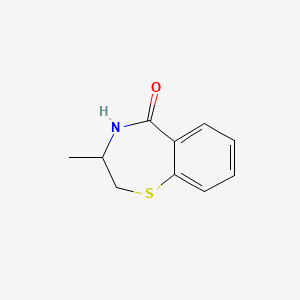

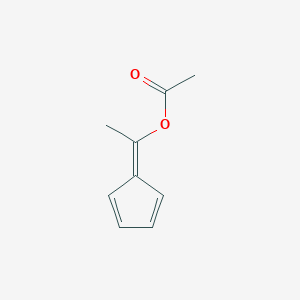
![hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid](/img/structure/B2708493.png)